molecular formula C20H26N2O3S B4114983 N-(4-butylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide

N-(4-butylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide

Cat. No.: B4114983
M. Wt: 374.5 g/mol
InChI Key: WHBKICZRYQLYSL-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an alaninamide backbone, with additional butyl and methylphenyl substituents

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-5-6-17-9-11-18(12-10-17)21-20(23)16(3)22-26(24,25)19-13-7-15(2)8-14-19/h7-14,16,22H,4-6H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBKICZRYQLYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-methylphenylsulfonyl chloride, is prepared by reacting 4-methylbenzenesulfonyl chloride with thionyl chloride under reflux conditions.

    Coupling with alaninamide: The sulfonyl chloride is then reacted with alaninamide in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Introduction of the butyl group: The final step involves the alkylation of the sulfonamide intermediate with 4-butylphenyl bromide in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is also common to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

N-(4-butylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The compound may also interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide
  • N~1~-(4-butylphenyl)-N~2~-[(4-butylphenyl)sulfonyl]alaninamide
  • N~1~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide

Uniqueness

N-(4-butylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide is unique due to the presence of both butyl and methylphenyl substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-butylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide
Reactant of Route 2
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N-(4-butylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide

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